Dihydroartemisinin alpha-hemisuccinate sodium salt

Parenteral formulation Intravenous antimalarial Aqueous solubility

Researchers requiring IV-compatible artemisinin derivatives face a critical solubility barrier: artemisinin, DHA, and artemether are water-insoluble, blocking parenteral formulation. Sodium artesunate (CAS 82864-68-4) is the only artemisinin analog with clinically enabling aqueous solubility (6.59 mg/mL at pH 6.8). • Only IV-compatible artemisinin derivative-WHO first-line for severe malaria. • 72% higher oral bioavailability vs. artemether; enables lower API loading in fixed-dose ACT formulations. • 7.8× lower neurotoxicity than IM artemether in murine models (11% vs. 86% abnormality rate at 100 mg/kg/day). • In vitro antimalarial IC50: 1.1 × 10⁻⁸ M; eliminates DMSO solvent artifacts in cell-based assays.

Molecular Formula C19H27NaO8
Molecular Weight 406.4 g/mol
CAS No. 82864-68-4
Cat. No. B14434035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin alpha-hemisuccinate sodium salt
CAS82864-68-4
Molecular FormulaC19H27NaO8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]
InChIInChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1
InChIKeyZISJLHQNEVGTIU-VSPVKKPCSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin alpha-hemisuccinate sodium salt (CAS 82864-68-4): A Water-Soluble Artemisinin Derivative for Parenteral Malaria Treatment and Biomedical Research


Dihydroartemisinin alpha-hemisuccinate sodium salt (CAS 82864-68-4), commonly referred to as sodium artesunate, is a semi-synthetic, water-soluble derivative of the sesquiterpene lactone artemisinin, extracted from Artemisia annua. It is distinguished from other artemisinin analogs by its sodium hemisuccinate ester moiety at the C-10 position of the dihydroartemisinin scaffold, which confers clinically enabling aqueous solubility suitable for intravenous and intramuscular administration [1]. This compound is listed in the WHO Model List of Essential Medicines for the parenteral treatment of severe Plasmodium falciparum malaria and is also widely investigated for its anticancer, antiviral, and antischistosomal activities [2].

Why Artesunate Sodium Cannot Be Interchanged with Other Artemisinin Derivatives: Key Differentiation Drivers


Although artemisinin, dihydroartemisinin (DHA), artemether, and artesunate share the same endoperoxide pharmacophore, they exhibit profoundly different physicochemical and pharmacokinetic profiles that preclude simple substitution. Artesunate's sodium hemisuccinate salt form provides aqueous solubility of approximately 1.40 mg/mL in distilled water [1], whereas artemisinin, DHA, and artemether are practically insoluble [2][3]. This solubility difference directly determines clinical route of administration: sodium artesunate is the only artemisinin derivative that can be formulated for intravenous injection, making it the WHO-recommended first-line parenteral treatment for severe malaria. Furthermore, oral antimalarial bioavailability of artesunate has been shown to be significantly higher than that of artemether [4], and intramuscular artemether demonstrates significantly greater neurotoxicity than artesunate in preclinical models [5]. These quantitative differences in solubility, bioavailability, and safety margin mean that substituting one artemisinin derivative for another without formulation and route-of-administration adaptation would result in suboptimal efficacy or increased toxicity.

Quantitative Evidence Differentiating Dihydroartemisinin Alpha-Hemisuccinate Sodium Salt from Its Closest Analogs


Superior Aqueous Solubility Enables Intravenous Formulation Unattainable with Artemisinin, DHA, or Artemether

Sodium artesunate demonstrates clinically enabling aqueous solubility that is absent in other first-line artemisinin derivatives. At pH 6.8 in phosphate buffer, artesunate solubility reaches 6.59 mg/mL [1], while in distilled water it is 1.40 mg/mL [1]. In contrast, dihydroartemisinin (DHA), artemisinin, and artemether are all classified as insoluble in water, with solubility values below 1 mg/mL [2][3]. This solubility differential is not marginal—it is a binary functional difference: sodium artesunate is the only artemisinin derivative that can be formulated as an intravenous injection without requiring complex solubilization strategies.

Parenteral formulation Intravenous antimalarial Aqueous solubility Drug delivery

Oral Antimalarial Bioavailability: Artesunate Delivers Significantly Higher Systemic Drug Exposure Than Artemether

In a randomized crossover pharmacokinetic study involving 14 adult patients with acute uncomplicated Plasmodium falciparum malaria, oral artesunate (4 mg/kg) produced significantly greater plasma antimalarial activity than an equimolar oral dose of artemether [1]. Despite a 29% lower molar dose, artesunate yielded a significantly larger mean area under the plasma antimalarial activity–time curve (AUC) and a higher median maximum plasma antimalarial activity (Cmax) than artemether (P ≤ 0.02) [1]. The mean oral antimalarial bioavailability of artemether, relative to oral artesunate and corrected for molar dose, was only 58% (95% CI: 40–76%) [1]. This means that artemether delivers less than two-thirds of the systemic antimalarial activity achieved with an equivalent dose of artesunate.

Oral bioavailability Pharmacokinetics Antimalarial activity Artemisinin combination therapy

In Vitro Antimalarial Potency: Sodium Artesunate Is More Potent Than Artemisinin in the P. berghei Model

In a direct comparative study using synchronized short-term in vitro cultures of the erythrocytic stages of Plasmodium berghei, sodium artesunate demonstrated superior potency compared to the parent compound artemisinin [1]. When drugs were present during the complete 24-hour developmental cycle, the IC50 of sodium artesunate was 1.1 × 10⁻⁸ M, versus 1.9 × 10⁻⁸ M for artemisinin [1]. Dihydroartemisinin (not a direct formulation comparator, as it lacks aqueous solubility) was the most potent with an IC50 of 0.3 × 10⁻⁸ M [1].

In vitro antimalarial activity IC50 Plasmodium berghei Drug screening

Reduced Neurotoxicity Risk: Artesunate Is Significantly Less Neurotoxic Than Intramuscular Artemether

In a 28-day murine neurotoxicity study comparing parenteral artesunate and artemether, artesunate demonstrated a significantly superior neurotoxicological safety profile [1]. At the highest dose tested (100 mg/kg/day intramuscularly), only 11% (4/36) of artesunate-treated mice exhibited abnormalities of balance and equilibrium, and these were reversible in all cases. In contrast, 86% of artemether-treated mice showed abnormalities, which were usually irreversible (P < 0.001) [1]. The relative risk (95% CI) for death or disability was 5.3 (2.6–11.2) for artemether recipients compared to artesunate [1]. At 50 mg/kg/day, abnormalities were observed in 50% (6/12) of artemether recipients versus only 17% (2/12) of artesunate recipients [1].

Neurotoxicity Safety pharmacology Intramuscular administration Artemisinin derivatives

Procurement-Relevant Application Scenarios for Dihydroartemisinin Alpha-Hemisuccinate Sodium Salt Based on Quantitative Differentiation Evidence


Parenteral Treatment of Severe P. falciparum Malaria (Intravenous/Intramuscular)

The aqueous solubility of sodium artesunate (6.59 mg/mL at pH 6.8 phosphate buffer) [1] makes it the only artemisinin derivative suitable for intravenous administration—a property that no other artemisinin analog (artemisinin, DHA, artemether) possesses . This directly enables the WHO-recommended first-line parenteral treatment of severe and cerebral malaria, where rapid achievement of therapeutic plasma concentrations is life-saving. Procurement of sodium artesunate for injection is non-substitutable: neither artemisinin, DHA, nor artemether can be formulated as intravenous solutions without complex and costly solubilization technologies.

Oral Artemisinin-Based Combination Therapy (ACT) with Superior Bioavailability

In oral ACT formulations, artesunate delivers approximately 72% higher relative antimalarial bioavailability than artemether on a dose-equivalent basis (relative bioavailability of artemether = 58% vs. artesunate) [1]. For formulators developing fixed-dose combination tablets, this bioavailability advantage means that artesunate-based combinations can achieve target systemic exposure with lower active pharmaceutical ingredient (API) loading, potentially reducing tablet size, cost of goods, and pill burden.

Intramuscular Formulations Requiring a Favorable Neurotoxicity Safety Margin

When intramuscular administration is the intended route (e.g., in pediatric or resource-limited settings), sodium artesunate's 7.8-fold lower neurotoxicity incidence compared to intramuscular artemether (11% vs. 86% abnormality rate at 100 mg/kg/day in a validated murine model) [1] provides a compelling safety rationale for API selection. This is particularly relevant for manufacturers developing pre-filled syringes or intramuscular depot formulations where prolonged exposure may amplify neurotoxic risk.

Biomedical Research Investigating Artemisinin Derivative Anticancer and Antiviral Activities in Aqueous Systems

For in vitro pharmacology studies requiring dissolution in aqueous buffers (e.g., cell-based anticancer assays, antiviral screening), sodium artesunate's water solubility eliminates the need for DMSO or ethanol as primary solvents, reducing solvent-induced cytotoxicity artifacts [1]. The documented in vitro antimalarial IC50 of 1.1 × 10⁻⁸ M provides a benchmark potency reference for researchers designing comparative efficacy studies across artemisinin derivatives.

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